6-Oxo-2,4-hexadienoic acid

Electrophilic reactivity Glutathione conjugation Benzene metabolism

Benzene metabolism research constrained by muconaldehyde's near-instantaneous GSH reaction (t₁/₂≈6 s). 6-Oxo-2,4-hexadienoic acid provides a measurable 11.8-min half-life at 10 mM GSH, 37°C. • 114-fold lower GSH reactivity vs. muconaldehyde (k₂=0.098 vs 11.2 M⁻¹s⁻¹)-optimal for stopped-flow kinetics • Minimal mutagenic scaffold for SAR: mutagenic in V79 cells, DNA-protein cross-link negative at 100 μM in HL60 • Dual ALDH/ADH substrate enabling metabolic flux partitioning in liver cytosol assays ≥95% purity. For research use only.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
Cat. No. B1207339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2,4-hexadienoic acid
Synonyms(E,E)-6-oxohexadienoic acid
6-oxo-2,4-hexadienoic acid
6-oxohexa-2,4-dienoic acid
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC(=CC=O)C=CC(=O)O
InChIInChI=1S/C6H6O3/c7-5-3-1-2-4-6(8)9/h1-5H,(H,8,9)
InChIKeyMGCBXZGOSMSZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-2,4-hexadienoic Acid: A Distinct α,β-Unsaturated Aldehydic Acid for Benzene Metabolism and Reactive Intermediate Research


6-Oxo-2,4-hexadienoic acid (CAS 88973-46-0; also known as (E,E)-6-oxohexadienoic acid or COOH-M-CHO) is a six-carbon α,β-unsaturated monocarboxylic acid bearing a terminal aldehyde group [1]. It is a key intermediate in the oxidative metabolism of trans,trans-muconaldehyde (MUC), the hematotoxic ring-opened metabolite of benzene, and is formed via aldehyde dehydrogenase-mediated oxidation in mouse liver cytosol [2]. The compound occupies a unique position in the MUC metabolic cascade: it is the mono-oxidized species situated between the parent dialdehyde (muconaldehyde) and the fully oxidized diacid (trans,trans-muconic acid), and between the mono-reduced alcohol/aldehyde (6-hydroxy-2,4-hexadienal) and the fully reduced acid/alcohol (6-hydroxy-2,4-hexadienoic acid) [2]. With a molecular formula of C₆H₆O₃, a molecular weight of 126.11 g/mol, and a calculated LogP of approximately 0.38, this compound possesses intermediate polarity that distinguishes it from both the more lipophilic sorbic acid (LogP ~1.33) and the more hydrophilic muconic acid (LogP ~0.27) .

Why 6-Oxo-2,4-hexadienoic Acid Cannot Be Replaced by Sorbic Acid, Muconic Acid, or Other In-Class Analogs


Within the family of C₆ α,β-unsaturated acids and aldehydes relevant to benzene metabolism, the number and oxidation state of terminal functional groups dictate electrophilic reactivity, genotoxic potential, and metabolic fate to a degree that precludes functional interchangeability [1]. 6-Oxo-2,4-hexadienoic acid possesses exactly one aldehyde and one carboxylic acid group—a mono-oxidized, mono-aldehydic configuration that confers a glutathione reactivity (k₂ = 0.0979 M⁻¹ s⁻¹) approximately 114-fold lower than the parent dialdehyde muconaldehyde (k₂ = 11.2 M⁻¹ s⁻¹) yet substantially higher than the non-aldehydic sorbic acid (k₂ ≈ 6.94 × 10⁻⁴ M⁻¹ s⁻¹, measured at 80°C) [1][2]. This intermediate electrophilicity translates into a graded biological response: the compound is mutagenic in V79 cells but with significantly lower potency than muconaldehyde, and—unlike the parent dialdehyde—it does not induce DNA-protein cross-links in HL60 cells at 100 μM [3][4]. Furthermore, its metabolic role as a pathway intermediate rather than a terminal end-product means that substitution with muconic acid (the fully oxidized diacid) or 6-hydroxy-2,4-hexadienoic acid (the fully reduced acid) would eliminate the aldehyde reactivity that defines both its detoxification kinetics and its utility as a mechanistic probe. The quantitative evidence below demonstrates that selecting this specific compound—rather than a close structural analog—is essential for experiments requiring a defined, intermediate level of thiol reactivity and genotoxic potential.

6-Oxo-2,4-hexadienoic Acid: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Glutathione Reactivity: 114-Fold Lower Electrophilicity Than Muconaldehyde, Enabling Controlled Thiol Conjugation Studies

In a direct head-to-head kinetic comparison under identical conditions (37°C, pH 7.4, 10 mM glutathione), 6-oxohexadienoic acid (COOH-M-CHO) exhibited a second-order rate constant (k₂) of 0.0979 ± 0.018 M⁻¹ s⁻¹ and a corresponding reaction half-life of 11.8 minutes [1]. This reactivity was 114-fold lower than the parent compound (E,E)-muconaldehyde (k₂ = 11.2 ± 1.6 M⁻¹ s⁻¹, t₁/₂ = 6.2 seconds) and approximately 2.4-fold lower than the reduced metabolite (E,E)-6-hydroxy-2,4-hexadienal (k₂ = 0.231 ± 0.009 M⁻¹ s⁻¹, t₁/₂ = 5.0 minutes) [1]. In a cross-study comparison, sorbic acid—a structurally related C₆ α,β-unsaturated acid lacking the terminal aldehyde—reacted with glutathione with a second-order rate constant of only 2.5 M⁻¹ h⁻¹ (≈6.94 × 10⁻⁴ M⁻¹ s⁻¹) at 80°C, underscoring the critical contribution of the aldehydic carbonyl to electrophilic character [2].

Electrophilic reactivity Glutathione conjugation Benzene metabolism

Mutagenicity in V79 Cells: Quantifiably Lower Genotoxic Potency Than Muconaldehyde and 6-Hydroxy-2,4-hexadienal

In a direct comparative mutagenicity study at the HGPRT locus in Chinese hamster V79 cells, 6-oxo-trans,trans-2,4-hexadienoic acid (6-oxohexadienoic acid) was mutagenic, but its potency ranked third among the three active compounds tested [1]. The order of mutagenic potency was: (E,E)-muconaldehyde > 6-hydroxy-trans,trans-2,4-hexadienal > 6-oxo-trans,trans-2,4-hexadienoic acid [1]. Critically, three other structurally related MUC metabolites—1,6-dihydroxy-trans,trans-2,4-hexadiene, trans,trans-muconic acid, and 6-hydroxy-trans,trans-2,4-hexadienoic acid—exhibited little or no mutagenic activity in the same assay system, establishing that the presence of exactly one aldehyde group (as in 6-oxohexadienoic acid) is sufficient but minimally required for mutagenic activity in this class [1]. The rank order of mutagenic activity correlated directly with the rank order of glutathione reactivity (k₂ values), suggesting that electrophilic alkylating potential is the primary driver of genotoxicity for these compounds [1].

Genotoxicity Mutagenicity HGPRT assay

DNA-Protein Cross-Link Induction: Negative at 100 μM, Differentiating from Muconaldehyde's Positive Signal

In a structure-activity relationship study examining DNA-protein cross-link (DNAPC) formation in HL60 human promyelocytic leukemia cells, treatment with 6-oxo-trans,trans-2,4-hexadienoic acid at 100 μM for 4 hours produced no measurable increase in DNAPC levels [1]. This negative result was shared by 6-hydroxy-trans,trans-2,4-hexadienal (HO-M-CHO) and trans,trans-muconic acid (HOOC-M-COOH), each tested at the same 100 μM concentration [1]. In contrast, the parent compound trans,trans-muconaldehyde (MUC) is a known inducer of DNA-protein cross-links [1]. This differential DNAPC profile—combined with the positive mutagenicity in V79 cells (Evidence Item 2 above)—indicates that 6-oxohexadienoic acid engages in genotoxic mechanisms (point mutations) without triggering the DNA-protein cross-linking pathway, a dissociation that is not observed with the parent muconaldehyde.

DNA-protein cross-links HL60 cells Benzene hematotoxicity

Lipophilicity (LogP): Intermediate Polarity Between Sorbic Acid and Muconic Acid, Dictating Extraction and Chromatographic Behavior

The calculated LogP of 6-oxo-2,4-hexadienoic acid is 0.38, placing it at an intermediate polarity between the more lipophilic sorbic acid (LogP = 1.33–1.35, experimental) and the more hydrophilic trans,trans-muconic acid (LogP = 0.27) [1]. This difference of approximately 0.9–0.95 LogP units relative to sorbic acid corresponds to an approximate 8-fold difference in octanol-water partition coefficient, while the 0.11 LogP unit difference relative to muconic acid represents a modest but chromatographically meaningful polarity shift . The intermediate LogP, combined with the compound's single carboxylic acid moiety (pKa ~4–5, estimated), provides distinct solid-phase extraction and reverse-phase HPLC retention characteristics that differ from both the more retained sorbic acid and the less retained muconic acid under standard acidic mobile phase conditions.

LogP Lipophilicity Analytical method development

Metabolic Pathway Position: A Non-Terminal Intermediate Enabling Metabolic Flux Studies Not Possible with End-Product Analogs

6-Oxo-2,4-hexadienoic acid occupies a defined intermediate node in the muconaldehyde metabolic pathway: it is generated from muconaldehyde via aldehyde dehydrogenase (ALDH)-mediated oxidation and can be further oxidized to trans,trans-muconic acid or reduced to 6-hydroxy-2,4-hexadienoic acid [1]. Unlike trans,trans-muconic acid—which is the terminal excreted end-product routinely measured as a urinary benzene exposure biomarker—6-oxohexadienoic acid is transient, with its steady-state concentration reflecting the balance of upstream and downstream enzymatic activities [1][2]. This contrasts sharply with sorbic acid, which is not part of the endogenous benzene metabolic pathway and enters cells through entirely different transport and metabolic routes [3]. The compound's dual fate (oxidation to diacid or reduction to alcohol/acid) makes it uniquely suited for studies of metabolic branching and enzyme kinetics in the ALDH/ADH system, where muconic acid (already fully oxidized) and 6-hydroxyhexadienoic acid (already fully reduced) would obscure the dynamic interplay between oxidative and reductive routes.

Metabolic flux Benzene metabolism Pathway intermediate

Optimal Application Scenarios for 6-Oxo-2,4-hexadienoic Acid Based on Quantitative Differentiation Evidence


Mechanistic Studies of Electrophile-Dependent Glutathione Conjugation Kinetics

With a second-order rate constant (k₂ = 0.0979 M⁻¹ s⁻¹) that is 114-fold lower than muconaldehyde but orders of magnitude higher than non-aldehydic analogs such as sorbic acid, 6-oxohexadienoic acid is the optimal substrate for stopped-flow or manual-mixing kinetic studies of α,β-unsaturated aldehyde conjugation with glutathione [1]. Its 11.8-minute half-life (at 10 mM GSH, 37°C) provides a practical experimental window for accurate kinetic measurements that is unavailable with the near-instantaneous muconaldehyde reaction (t₁/₂ ~6 s) [1]. This enables detailed mechanistic investigations—including pH-rate profiles, nucleophile selectivity comparisons, and product characterization via HPLC-MS—that are precluded by the rapid kinetics of the parent dialdehyde. The defined 1:1 stoichiometry with glutathione further simplifies kinetic modeling compared to muconaldehyde, which undergoes complex secondary decomposition reactions [1].

Structure-Activity Relationship (SAR) Studies of Benzene Metabolite Genotoxicity

The compound's position as the least potent of the three mutagenic MUC metabolites, combined with its negative DNA-protein cross-link (DNAPC) result at 100 μM in HL60 cells, makes it a critical reference compound for dissecting the structural determinants of genotoxic mechanism selection [2][3]. In a typical SAR panel, 6-oxohexadienoic acid serves as the 'minimal mutagenic scaffold'—retaining one aldehyde group—against which the incremental contributions of a second aldehyde (muconaldehyde) or an alcohol group (6-hydroxy-2,4-hexadienal) can be quantitatively assessed using the HGPRT/V79 mutagenicity assay [2]. Its selective activity profile (point mutagenesis positive, DNAPC negative) also enables researchers to test whether specific DNA repair pathways are differentially activated by mono-aldehydic versus di-aldehydic benzene metabolites [2][3].

Analytical Reference Standard for Benzene Metabolite Profiling by LC-MS/MS

The intermediate LogP (0.38) and molecular weight (126.11) of 6-oxohexadienoic acid provide distinct chromatographic retention relative to both trans,trans-muconic acid (LogP 0.27, MW 142.11) and sorbic acid (LogP 1.33, MW 112.13), enabling baseline-resolved separation in reverse-phase LC-MS/MS methods targeting comprehensive benzene metabolite panels . As a pathway intermediate rather than a terminal end-product, its detection in biological samples provides orthogonal information to urinary muconic acid measurements: elevated 6-oxohexadienoic acid relative to muconic acid may indicate saturation of ALDH-mediated oxidation or impaired downstream metabolism, offering mechanistic insight beyond simple exposure biomarkers [4]. Procurement of high-purity 6-oxohexadienoic acid (typically ≥95%) as an authenticated reference standard is essential for laboratories developing these multi-analyte methods .

In Vitro Metabolic Flux Studies of Aldehyde Dehydrogenase and Alcohol Dehydrogenase Partitioning

As the only MUC metabolite that can serve as a substrate for both oxidative (ALDH → muconic acid) and reductive (ADH/AKR → 6-hydroxyhexadienoic acid) enzymes, 6-oxohexadienoic acid is uniquely suited for in vitro metabolic partitioning experiments using mouse or human liver subcellular fractions [4]. Researchers can quantify the relative flux through competing pathways by incubating the compound with liver cytosol or purified enzymes in the presence of appropriate cofactors (NAD⁺ for oxidation, NADH for reduction) and monitoring product formation via HPLC with UV detection [4]. This experimental design—which cannot be executed with muconic acid (oxidation end-product) or 6-hydroxyhexadienoic acid (reduction end-product)—directly addresses the critical toxicological question of whether inter-individual differences in ALDH/ADH expression ratios shift benzene metabolite disposition toward more or less toxic fates [4].

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